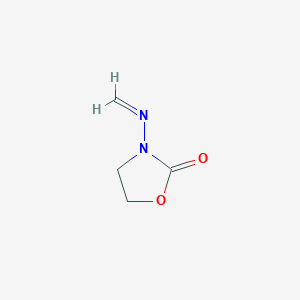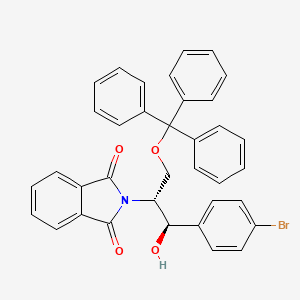
2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, phthalic anhydride, and trityl chloride. The key steps may involve:
- Formation of the isoindoline core through a condensation reaction.
- Introduction of the bromophenyl group via a Grignard reaction.
- Protection of the hydroxyl group using trityl chloride.
- Final coupling and purification steps.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry for scalability.
- Advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH), DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted isoindoline derivatives.
科学的研究の応用
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential as a therapeutic agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential use in catalysis and other industrial processes.
作用機序
The mechanism of action of 2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-((1R,2R)-1-(4-Chlorophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
- 2-((1R,2R)-1-(4-Fluorophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
Uniqueness
- The presence of the bromophenyl group may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
- The trityloxy group provides steric protection, influencing the compound’s stability and reactivity.
特性
分子式 |
C36H28BrNO4 |
|---|---|
分子量 |
618.5 g/mol |
IUPAC名 |
2-[(1R,2R)-1-(4-bromophenyl)-1-hydroxy-3-trityloxypropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C36H28BrNO4/c37-29-22-20-25(21-23-29)33(39)32(38-34(40)30-18-10-11-19-31(30)35(38)41)24-42-36(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,32-33,39H,24H2/t32-,33-/m1/s1 |
InChIキー |
AOZWIBFLTNAQIG-CZNDPXEESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H]([C@@H](C4=CC=C(C=C4)Br)O)N5C(=O)C6=CC=CC=C6C5=O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(C4=CC=C(C=C4)Br)O)N5C(=O)C6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


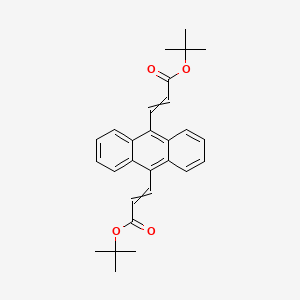
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
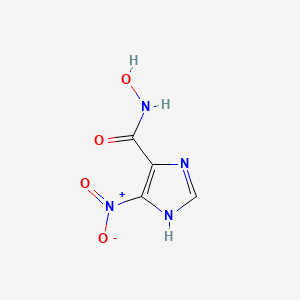



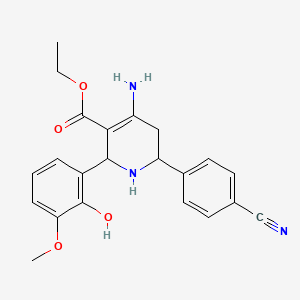
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
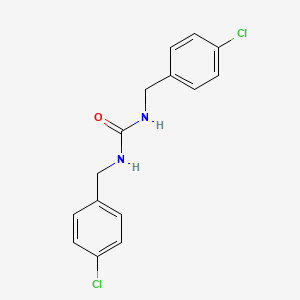
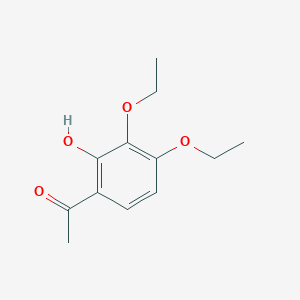

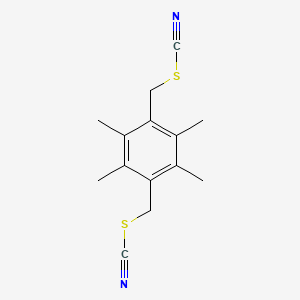
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
